1-Hexanol-d13

Description

Properties

IUPAC Name |

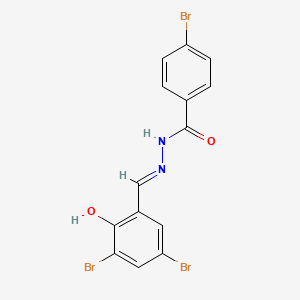

4-bromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERLWOMVFDBAFP-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Hexanol-d13: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, specifications, and applications of 1-Hexanol-d13. This deuterated analog of 1-hexanol serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its use as an internal standard, and explores its effects on mitochondrial respiration.

Core Chemical Properties and Specifications

This compound, also known as hexyl-d13 alcohol, is a stable isotope-labeled version of 1-hexanol where thirteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +13, making it readily distinguishable from its unlabeled counterpart by mass spectrometry.[1] Its chemical and physical properties are nearly identical to those of 1-hexanol, allowing it to serve as an excellent internal standard for quantitative analysis.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Linear Formula | CD₃(CD₂)₄CD₂OH[1] |

| Molecular Formula | C₆D₁₃HO[2] |

| Molecular Weight | 115.25 g/mol [1][2][3] |

| CAS Number | 204244-84-8[1][3] |

| Appearance | Colorless liquid[4] |

| Density | 0.918 g/mL at 25 °C[1][3] |

| Boiling Point | 156.5 °C (lit.)[1][3] |

| Melting Point | -52 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.414 (lit.)[1][3] |

Table 2: Quality and Purity Specifications

| Specification | Value |

| Isotopic Purity | ≥98 atom % D[1][3] |

| Assay | ≥99% (CP)[1][3] |

| Quality Level | 200[1][3] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its near-identical chromatographic behavior and distinct mass allow for accurate quantification of 1-hexanol and related compounds in complex matrices.

Deuterated standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte of interest and experience similar ionization effects, thus compensating for variations in sample preparation and instrument response.

Experimental Protocols

Use of this compound as an Internal Standard in GC-MS Analysis

This protocol outlines a general procedure for the quantification of volatile or semi-volatile organic compounds in a liquid matrix using this compound as an internal standard.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Analyte of interest

-

Sample matrix (e.g., plasma, water)

-

Extraction solvent (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

-

Internal Standard Spiking: To each calibration standard and unknown sample, add a precise volume of the this compound stock solution to achieve a final concentration within the linear range of the instrument (e.g., 1 µg/mL). Vortex briefly to ensure thorough mixing.

-

Liquid-Liquid Extraction:

-

To each sample, add a specified volume of the extraction solvent (e.g., 2 mL of hexane).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

-

-

Drying and Concentration:

-

Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

-

-

GC-MS Analysis:

-

Transfer the final extract to a GC vial.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

-

Sample Preparation for NMR Spectroscopy

For structural confirmation or purity assessment, this compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

Pipette

Procedure:

-

Place approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated NMR solvent to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Mechanism of Action: Uncoupling of Mitochondrial Respiration

Beyond its use as an analytical standard, 1-hexanol has been shown to uncouple mitochondrial respiration. This effect is characterized by an increase in the rate of oxygen consumption that is not coupled to the synthesis of ATP. Studies have indicated that 1-hexanol acts via a non-protonophoric mechanism.

Unlike classical protonophore uncouplers (e.g., DNP), which shuttle protons across the inner mitochondrial membrane, 1-hexanol is thought to disrupt the integrity of the membrane or the function of the electron transport chain complexes, leading to a "slip" in the proton pumping mechanism. This results in the dissipation of the proton motive force as heat, rather than its use for ATP synthesis.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Hexanol-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1-Hexanol-d13. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key physical data, outlines general experimental protocols for their determination, and illustrates a typical workflow for the application of this compound as an internal standard.

Data Presentation: Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for its application in various experimental settings, including as an internal standard in mass spectrometry-based analyses. For comparative purposes, the properties of non-deuterated 1-Hexanol are also included where available.

| Property | This compound | 1-Hexanol (non-deuterated) |

| Molecular Formula | CD₃(CD₂)₅OH | C₆H₁₄O |

| Molecular Weight | 115.25 g/mol [1] | 102.177 g/mol [2] |

| Boiling Point | 156.5 °C (lit.)[1] | 157 °C[2] |

| Melting Point | -52 °C (lit.)[1] | -45 °C[2] |

| Density | 0.918 g/mL at 25 °C[1] | 0.82 g/cm³ at 20 °C[2] |

| Refractive Index | n20/D 1.414 (lit.)[1] | n20/D 1.4178[2] |

| Isotopic Purity | ≥98 atom % D[1] | Not Applicable |

| Assay | ≥99% (CP)[1] | Not Applicable |

| Flash Point | 59.00 °C - closed cup | 59 °C (138 °F; 332 K)[2] |

| Solubility in Water | Slightly soluble | 5.9 g/L (at 20 °C)[2] |

Experimental Protocols

While specific experimental protocols for the determination of the physical characteristics of this compound are not extensively published, the methodologies employed are analogous to those used for its non-deuterated counterpart, 1-Hexanol. The key difference lies in the handling and consideration of the deuterated nature of the compound, particularly in spectroscopic and mass spectrometric analyses.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is the distillation method.[3]

Methodology:

-

A small volume of this compound is placed in a distillation flask with boiling chips.

-

The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point.[3]

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a vibrating tube densimeter.[4]

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property that can be used to identify and assess the purity of a compound. A refractometer is the standard instrument for this measurement.[5]

Methodology:

-

A few drops of this compound are placed on the prism of the refractometer.

-

Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

-

The angle of refraction is measured by the instrument and converted to the refractive index.[6]

-

The temperature must be controlled and recorded as the refractive index is temperature-dependent.[6]

Signaling Pathways and Experimental Workflows

Currently, there is no scientific literature available that describes the involvement of this compound in specific signaling pathways. Its primary application in research and drug development is as an internal standard for quantitative analysis. Deuterated compounds are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry.[7]

Below is a diagram illustrating a typical experimental workflow for the use of this compound as an internal standard in a quantitative analysis, such as measuring the concentration of 1-Hexanol in a biological sample.

Caption: Experimental workflow for using this compound as an internal standard.

In this workflow, a known quantity of this compound is added to a sample containing an unknown amount of 1-Hexanol. Both compounds are then extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal from 1-Hexanol to that of this compound is used to accurately quantify the amount of 1-Hexanol in the original sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

References

1-Hexanol-d13 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexanol-d13, a deuterated form of 1-Hexanol. This document outlines its chemical and physical properties, key applications in research and development, and detailed experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, 1-Hexanol, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | 1-Hexanol |

| CAS Number | 204244-84-8[1] | 111-27-3 |

| Molecular Formula | C₆D₁₃HO | C₆H₁₄O |

| Linear Formula | CD₃(CD₂)₄CD₂OH | CH₃(CH₂)₅OH |

| Molecular Weight | 115.25 g/mol [1] | 102.17 g/mol [2] |

| Isotopic Purity | ≥98 atom % D | N/A |

Table 2: Physical Properties

| Property | This compound | 1-Hexanol |

| Appearance | Colorless liquid | Colorless liquid[2][3] |

| Density | 0.918 g/mL at 25 °C | 0.82 g/mL[3] |

| Boiling Point | 156.5 °C (lit.) | 157 °C[3] |

| Melting Point | -52 °C (lit.) | -45 °C[3] |

| Flash Point | 59.0 °C (closed cup) | 149 °F (approx. 65 °C)[2] |

| Refractive Index | n20/D 1.414 (lit.) | n20/D 1.4178 |

| Solubility | Miscible with ether and ethanol; slightly soluble in water. | Miscible with ether and ethanol; slightly soluble in water.[3] |

Applications in Research and Development

This compound is a valuable tool in various scientific fields due to its isotopic labeling.

-

Internal Standard and Tracer: Its primary use is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The known concentration of the deuterated standard allows for precise quantification of its non-deuterated counterpart and other analytes.

-

Drug Development: In pharmaceutical research, deuteration is employed to investigate the pharmacokinetic and metabolic profiles of drugs.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This allows researchers to study metabolic pathways and potentially improve a drug's metabolic stability.

-

Mitochondrial Respiration Studies: 1-Hexanol is known to uncouple mitochondrial respiration through a non-protonophoric mechanism.[1] Studies have shown that it inhibits State 3 and uncoupled respiration in isolated mitochondria, likely by interfering with the dicarboxylate carrier, which transports succinate across the mitochondrial membrane.[5] this compound can be used as a tracer in these studies to track its uptake and localization within the mitochondria.

-

Surfactant and Emulsifier Research: As a surfactant, 1-Hexanol is used in industrial processes to modify interfacial properties.[1] Deuterated 1-Hexanol can be used in mechanistic studies to understand the behavior of surfactants at interfaces.

Experimental Protocols

The following are detailed methodologies for key experiments involving hexanol. While these protocols are for the non-deuterated form, they are directly applicable for this compound, with the primary adaptation being the analytical method used for detection and quantification (e.g., mass spectrometry to differentiate between deuterated and non-deuterated forms).

Protocol 1: Synthesis of an Anionic Surfactant (Sodium Hexyl Sulfate)

This protocol describes the sulfation of 1-Hexanol to produce sodium hexyl sulfate, a common anionic surfactant.

Materials:

-

1-Hexanol (or this compound)

-

Sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃)

-

Anhydrous dichloromethane (DCM)

-

Aqueous sodium hydroxide (1N solution)

-

Deionized water

-

Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.

-

Reactant Preparation: Dissolve 1-Hexanol (1 equivalent) in anhydrous DCM and place it in the flask. In a separate flask, dissolve the sulfur trioxide-trimethylamine complex (1.1 equivalents) in anhydrous DCM and transfer this solution to the dropping funnel.[6]

-

Sulfation: Cool the 1-Hexanol solution to 0-5°C using an ice bath. Add the SO₃·N(CH₃)₃ solution dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a stoichiometric amount of 1N aqueous sodium hydroxide to neutralize the resulting hexyl sulfuric acid, monitoring the pH to reach approximately 7-8.[6]

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the aqueous layer containing the sodium hexyl sulfate. The organic layer can be extracted again with deionized water. Combine the aqueous extracts and remove the water under reduced pressure using a rotary evaporator to yield the solid sodium hexyl sulfate.[6]

Protocol 2: Preparation of 1-Hexanol-Diesel Fuel Blends

This protocol details the preparation of stable 1-Hexanol-diesel blends for engine performance and emissions testing.

Materials:

-

Commercial diesel fuel

-

1-Hexanol (or this compound) (Purity ≥ 99%)

-

Graduated cylinders or volumetric flasks

-

Airtight sample bottles

-

Magnetic stirrer and stir bars

Procedure:

-

Volume Calculation: Determine the required volumes of diesel and 1-Hexanol for the desired blend ratio (e.g., for a 10% blend, use 900 mL of diesel and 100 mL of 1-Hexanol).

-

Blending: Pour the calculated volume of diesel fuel into an airtight sample bottle. Add the corresponding volume of 1-Hexanol to the diesel fuel.[7]

-

Homogenization: Seal the bottle and place it on a magnetic stirrer. Stir the mixture at a moderate speed for 15-20 minutes to ensure a homogenous blend.[7]

-

Storage: Store the prepared blends in sealed, clearly labeled containers in a cool, well-ventilated area away from direct sunlight.[7]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of 1-Hexanol.

Caption: Workflow for the synthesis of Sodium Hexyl Sulfate from 1-Hexanol.

Caption: Proposed mechanism of 1-Hexanol's effect on mitochondrial respiration.

Caption: Engineered biosynthetic pathway for 1-Hexanol production in E. coli.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alkanols inhibit respiration of intact mitochondria and display cutoff similar to that measured in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Hexanol-d13 for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexanol-d13, a deuterated form of 1-Hexanol. It details commercial suppliers, key specifications, and its applications in research, particularly in mass spectrometry-based quantification and as a metabolic tracer.

Introduction to this compound

This compound (CAS No: 204244-84-8) is a stable isotope-labeled version of 1-Hexanol where 13 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift of +13, making it an ideal internal standard for quantitative analysis by mass spectrometry. Stable heavy isotopes are frequently incorporated into molecules to serve as tracers for quantification throughout the drug development process.[1] Deuteration has also garnered attention for its potential to alter the pharmacokinetic and metabolic profiles of drug compounds.[1][2]

The unlabeled compound, 1-Hexanol, is a primary alcohol used as a surfactant and has been observed to uncouple mitochondrial respiration through a non-protonophoric mechanism.[1][3][4] It is also being explored as a promising biofuel additive for diesel engines due to its favorable properties, such as a high cetane number and energy density.[5][6]

Commercial Suppliers and Specifications

Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 1-Hexan-d13-ol | 204244-84-8 | CD₃(CD₂)₄CD₂OH | ≥98 atom % D | ≥99% (CP) | Bulk and prepack available[7] |

| MedChemExpress (MCE) | This compound | 204244-84-8 | Not specified | Not specified | Not specified | 1 mg - 5 kg[3] |

| Eurisotop (CIL) | n-Hexanol (d13, 98%) | 204244-84-8 | CD₃(CD₂)₅OH | 98% | 98% | 1 G[8] |

Core Research Applications

The primary application of this compound is as an internal standard for analytical chemistry, particularly for chromatographic and mass spectrometric techniques.

-

Internal Standard for Mass Spectrometry: Due to its chemical similarity to the non-labeled 1-Hexanol, this compound co-elutes in chromatographic systems but is clearly distinguishable by its higher mass in a mass spectrometer. This allows for precise quantification of the unlabeled analyte in complex matrices by correcting for variations in sample preparation, injection volume, and instrument response.

-

Metabolic and Pharmacokinetic Tracer: In drug development and metabolic research, deuterated compounds are used to trace the fate of molecules in vitro and in vivo.[1] this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of 1-Hexanol or related compounds.

-

Mitochondrial Respiration Studies: Given that 1-Hexanol is known to uncouple mitochondrial respiration, the deuterated version can be used in tracer studies to investigate the mechanism of this uncoupling without interfering with assays that rely on detecting the natural isotope.[1][3]

Experimental Protocols and Methodologies

Methodology: Quantification of 1-Hexanol in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard for quantifying 1-Hexanol in a plasma sample.

-

Preparation of Standards:

-

Prepare a stock solution of 1-Hexanol (analyte) and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by spiking known concentrations of the 1-Hexanol stock solution into a blank plasma matrix.

-

Prepare a working IS solution by diluting the this compound stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each calibration standard and unknown sample into separate microcentrifuge tubes.

-

Add 10 µL of the working IS solution to every tube (standards and samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 column with a gradient elution profile of water and acetonitrile (both typically containing 0.1% formic acid) to separate the analyte from other matrix components.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for 1-Hexanol (e.g., m/z 103.2 -> 85.2).

-

Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 116.2 -> 96.2).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of 1-Hexanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key conceptual and logical processes relevant to the application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 正己醇-d13 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-HEXANOL | Eurisotop [eurisotop.com]

In-Depth Technical Guide to 1-Hexanol-d13: Material Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 1-Hexanol-d13. It is intended for researchers, scientists, and professionals in drug development who may handle this substance. This document consolidates key quantitative data, details relevant experimental protocols for toxicological assessment, and visualizes the metabolic pathways and mechanisms of action. Given the limited specific data for the deuterated form, information for its non-deuterated analogue, 1-Hexanol, is included as a close proxy and is clearly noted.

Chemical and Physical Properties

This compound is a deuterated form of 1-Hexanol, where 13 hydrogen atoms have been replaced by deuterium. This isotopic labeling is useful in various research applications, including metabolic and mechanistic studies. The physical and chemical properties of this compound are very similar to those of 1-Hexanol.

| Property | This compound | 1-Hexanol |

| CAS Number | 204244-84-8[1][2][3] | 111-27-3[4][5] |

| Linear Formula | CD₃(CD₂)₄CD₂OH | CH₃(CH₂)₅OH |

| Molecular Weight | 115.25 g/mol | 102.177 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -52 °C (lit.) | -45 °C |

| Boiling Point | 156.5 °C (lit.) | 157 °C |

| Density | 0.918 g/mL at 25 °C | 0.82 g/cm³ at 20 °C |

| Flash Point | 59.00 °C (closed cup) | 60 °C |

| Refractive Index | n20/D 1.414 (lit.) | 1.4178 (at 20 °C) |

| Solubility in Water | Slightly soluble | 5.9 g/L at 20 °C |

| Vapor Pressure | Not available | 1 hPa at 20 °C |

| Lower Explosion Limit | Not available | 1.2 vol% |

| Upper Explosion Limit | Not available | 7.7 vol% |

Safety and Hazard Information

The hazard classification for this compound is consistent with that of 1-Hexanol. It is a flammable liquid and is harmful if swallowed.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) |

| Hazard Statements | H226: Flammable liquid and vapour. H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Storage Class Code | 3 - Flammable liquids |

| WGK | WGK 3 (highly hazardous for water) |

Toxicological Data

| Toxicity Data (1-Hexanol) | Value | Species | Test Guideline |

| Acute Oral LD50 | 720 mg/kg | Rat | OECD 401 (or equivalent) |

| 1950 mg/kg | Mouse | Not specified | |

| Acute Dermal LD50 | 1500 mg/kg | Rabbit | OECD 402 (or equivalent) |

| Sensory Irritation (RD50) | 240 ppm | Mouse | Alarie Test |

Experimental Protocols

The toxicological data presented above are typically obtained through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Test Guideline 401)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The LD50 (median lethal dose) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats) of a commonly used laboratory strain are used. At least 5 rodents are used at each dose level.

-

Fasting: Animals are fasted prior to dosing (e.g., overnight).

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. If a single dose is not possible, the dose can be given in smaller fractions over a period not exceeding 24 hours.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 4. The nature of uncoupling by n-hexane, 1-hexanethiol and 1-hexanol in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and Its Impact on Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry, even the smallest variations in atomic mass can have significant consequences. Among these, the natural abundance of deuterium, the stable heavy isotope of hydrogen, plays a crucial and often multifaceted role. This technical guide delves into the core principles of deuterium's natural abundance and explores its profound effects on mass spectrometric analysis, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret their data accurately and leverage isotopic effects to their advantage.

The Natural Abundance of Hydrogen Isotopes

Hydrogen, the most abundant element in the universe, primarily exists as the isotope protium (¹H), consisting of a single proton. However, a small fraction exists as deuterium (²H or D), which contains one proton and one neutron.[1][2][3] A third, radioactive isotope, tritium (³H or T), is present in trace amounts.[1][2] The natural abundances of these isotopes are summarized below.

| Isotope | Symbol | Composition | Natural Abundance (%) | Molar Mass ( g/mol ) |

| Protium | ¹H | 1 proton, 0 neutrons | ~99.985 | 1.007825 |

| Deuterium | ²H or D | 1 proton, 1 neutron | ~0.015 | 2.014102 |

| Tritium | ³H or T | 1 proton, 2 neutrons | Trace | 3.016049 |

Table 1: Natural Abundance and Molar Mass of Hydrogen Isotopes.[1][2][4]

The seemingly minuscule presence of deuterium has significant implications in mass spectrometry, leading to observable phenomena that can be both a challenge and a powerful analytical tool.

Isotopic Abundance of Other Common Elements

Beyond hydrogen, other elements commonly found in organic molecules and biomolecules also have naturally occurring stable isotopes. These contribute to the complexity of a mass spectrum, giving rise to a characteristic isotopic pattern for any given molecule.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Nitrogen | ¹⁴N | 99.63 |

| ¹⁵N | 0.37 | |

| Oxygen | ¹⁶O | 99.76 |

| ¹⁷O | 0.04 | |

| ¹⁸O | 0.20 | |

| Sulfur | ³²S | 95.02 |

| ³³S | 0.75 | |

| ³⁴S | 4.21 | |

| Chlorine | ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 | |

| Bromine | ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

Table 2: Natural Abundance of Stable Isotopes of Common Elements in Organic Molecules.[5][6]

The Manifestation of Deuterium in Mass Spectrometry: Isotope Peaks

The presence of deuterium and other heavy isotopes results in the appearance of "isotope peaks" in a mass spectrum. For a given molecule, the peak representing the molecule composed entirely of the most abundant isotopes is called the monoisotopic peak (M). Peaks at higher mass-to-charge ratios (m/z) are denoted as M+1, M+2, etc., and arise from molecules containing one or more heavy isotopes.

The contribution of deuterium to the M+1 peak is often less pronounced than that of ¹³C due to its lower natural abundance. However, for molecules with a large number of hydrogen atoms, the cumulative probability of deuterium incorporation can become significant. The intensity of these isotope peaks is directly proportional to the probability of the presence of the heavier isotopes.

Figure 1: Relationship between monoisotopic and isotope peaks in mass spectrometry.

Key Effects of Deuterium in Mass Spectrometry

The substitution of a hydrogen atom with a deuterium atom introduces subtle yet measurable changes in the physicochemical properties of a molecule, leading to several important effects in mass spectrometry.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[7] Consequently, more energy is required to break a C-D bond.[7] This phenomenon, known as the Kinetic Isotope Effect (KIE), results in a slower reaction rate if the cleavage of this bond is the rate-determining step of a reaction.[7] In the context of drug development, this principle is exploited to enhance the metabolic stability of drug candidates by strategically replacing hydrogen atoms at sites of metabolic attack with deuterium.

Figure 2: The Kinetic Isotope Effect (KIE) illustrating the difference in bond cleavage energy.

Chromatographic Isotope Effect

Deuterated compounds can exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.[7][8][9] This is attributed to subtle differences in polarity and molecular interactions arising from the C-D bond.[7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their protium analogs.[8] While this effect is often small, it can be significant enough to cause partial or complete separation of an analyte from its deuterated internal standard, potentially impacting the accuracy of quantification.[10]

Applications in Drug Development and Research

The unique properties of deuterium make it an invaluable tool in various stages of drug development and scientific research.

Deuterated Internal Standards for Quantitative Mass Spectrometry

Deuterated analogs of an analyte are widely considered the "gold standard" for internal standards in quantitative LC-MS assays.[7] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[11] The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate and precise quantification of the analyte.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study protein conformation, dynamics, and interactions.[9][12][13] The method relies on the exchange of backbone amide hydrogens with deuterium atoms from a deuterated solvent. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. By analyzing the mass increase of the protein or its peptic fragments over time, researchers can map regions of the protein that are exposed to the solvent versus those that are protected within the folded structure.

Figure 3: A generalized experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Experimental Protocols

Accurate and reproducible results in mass spectrometry, particularly when dealing with deuterated compounds, rely on well-defined experimental protocols.

Sample Preparation for LC-MS/MS using a Deuterated Internal Standard

The following is a generalized protocol for protein precipitation, a common sample preparation technique in bioanalysis.

Objective: To extract an analyte from a biological matrix (e.g., plasma) for quantitative analysis by LC-MS/MS using a deuterated internal standard.

Materials:

-

Plasma sample containing the analyte of interest

-

Deuterated internal standard (IS) stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette a known volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.[7]

-

Add a small volume (e.g., 10 µL) of the deuterated internal standard stock solution to the plasma sample.[7]

-

Vortex briefly to ensure thorough mixing.

-

Add a larger volume (e.g., 300 µL) of cold ACN with 0.1% formic acid to precipitate the proteins.[7]

-

Vortex the mixture vigorously for approximately 1 minute.[7]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean vial for LC-MS/MS analysis.[7]

Conclusion

The natural abundance of deuterium, though small, casts a long shadow over the landscape of mass spectrometry. Its influence is seen in the fundamental appearance of mass spectra, the kinetics of chemical reactions, and the chromatographic behavior of molecules. For researchers in drug development and various scientific disciplines, a thorough understanding of these effects is not merely academic; it is a practical necessity for accurate data interpretation and a gateway to sophisticated analytical techniques like HDX-MS. By mastering the principles outlined in this guide, scientists can navigate the complexities of deuterium's presence and harness its unique properties to advance their research and development goals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 4. The abundance of isotopes of hydrogen is as follows:${\\text{Isotope}}$$\\% {\\text{natural abundance}}$${\\text{Molar mass}}$$^1H$$99.985$$1$$^2H$$0.015$$2$Calculate the mass of the hydrogen atom.A) $1.00015u$ B) $1.00025u$C) $1.00035u$D) $1.00005u$ [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Heavy Hydrogen: A Technical Guide to Deuterated Compounds in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, achieving the utmost precision and accuracy is paramount. This technical guide delves into the core applications of deuterated compounds, molecules where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This seemingly subtle isotopic substitution imparts significant advantages in a range of analytical techniques, enhancing sensitivity, and providing deeper insights into molecular structure and metabolic pathways. This document serves as a comprehensive resource, detailing the principles, experimental protocols, and data-driven advantages of leveraging deuterated compounds in research and development.

The Gold Standard in Quantitative Analysis: Deuterated Internal Standards

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response.[1] Deuterated compounds are widely considered the "gold standard" for internal standards in a technique known as isotope dilution mass spectrometry (IDMS).[2]

A deuterated internal standard is chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures that the deuterated standard co-elutes with the analyte and experiences the same matrix effects, extraction efficiencies, and ionization suppression or enhancement.[3][4] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for highly accurate quantification, regardless of sample loss during preparation.[2][5]

Quantitative Performance of Deuterated Internal Standards

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods. The following table summarizes the comparative performance of deuterated versus non-deuterated (structural analogue) internal standards in bioanalytical assays.

| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard | Reference(s) |

| Precision (%CV) | |||

| Intra-assay | < 5% | 5-15% | [6][7] |

| Inter-assay | < 10% | 10-20% | [6][8] |

| Accuracy (%Bias) | ± 5% | ± 15-20% | [9] |

| Matrix Effect | Significantly minimized | Variable and often significant | [4][10] |

| Recovery | Closely tracks analyte | May differ from analyte | [11] |

Experimental Protocols for Quantitative Analysis using Deuterated Standards

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Protein precipitation is a common and rapid method for sample clean-up in bioanalysis.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., ice-cold acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.[12]

-

Add a precise volume (e.g., 20 µL) of the deuterated internal standard working solution to the sample and vortex briefly.[13]

-

Add a larger volume (e.g., 400 µL) of the ice-cold precipitating solvent to the sample.[13]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

SPE provides a more thorough clean-up compared to protein precipitation and can be used to concentrate the analyte.

Materials:

-

Biological sample

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18, mixed-mode)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent

-

Elution solvent

-

SPE manifold

Procedure:

-

Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

-

Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

-

Sample Loading: Mix the biological sample with the deuterated internal standard. Load the mixture onto the SPE cartridge.

-

Washing: Pass the wash solvent through the cartridge to remove interfering substances.[15]

-

Elution: Elute the analyte and internal standard from the cartridge using the elution solvent.[15]

-

The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Enhancing Structural Elucidation with Deuterated Compounds in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are indispensable for acquiring high-quality spectra of soluble analytes.[16] The primary reason for using deuterated solvents is to avoid the overwhelming signal from the solvent's protons (¹H), which would otherwise obscure the signals from the analyte.[17] Since deuterium (²H) resonates at a different frequency than protons, the solvent becomes effectively "invisible" in a standard ¹H NMR spectrum.[17]

Modern NMR spectrometers also utilize the deuterium signal from the solvent for the "lock" system, which continuously monitors and corrects for any drift in the magnetic field, ensuring high resolution and stability during data acquisition.[17]

Properties of Common Deuterated Solvents

The choice of a deuterated solvent depends on the solubility of the analyte and the desired temperature range for the experiment.[17]

| Deuterated Solvent | Chemical Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Boiling Point (°C) | Reference(s) |

| Chloroform-d | CDCl₃ | 7.26 | 77.16 | 61.2 | [18][19][20] |

| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 | 189 | [18][19][20] |

| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 | 56.5 | [18][19][20] |

| Deuterium oxide | D₂O | 4.79 | - | 101.4 | [18][19][20] |

| Methanol-d₄ | CD₃OD | 3.31, 4.87 | 49.00 | 64.7 | [18][19][20] |

| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 | 80.1 | [18][19][20] |

Experimental Protocol for NMR Sample Preparation

Materials:

-

Analyte (solid or liquid)

-

Deuterated solvent

-

NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool for filtering

Procedure for a Solid Sample:

-

Weigh out an appropriate amount of the solid analyte (typically 1-10 mg for ¹H NMR) into a small, clean vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

-

Gently swirl or vortex the vial to dissolve the sample completely. Sonication may be used if necessary.

-

Place a small plug of cotton or glass wool into a Pasteur pipette to create a filter.

-

Filter the solution through the pipette into a clean NMR tube to remove any particulate matter.[16]

-

Cap the NMR tube securely and label it clearly.

Procedure for a Liquid Sample:

-

For a neat liquid, add 1-2 drops directly into the NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.[3]

-

Cap the tube and invert it several times to ensure thorough mixing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. a protein precipitation extraction method [protocols.io]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. benchchem.com [benchchem.com]

- 18. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 19. southampton.ac.uk [southampton.ac.uk]

- 20. chem.washington.edu [chem.washington.edu]

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexanol-d13 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Hexanol-d13 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to improve the accuracy, precision, and reliability of analytical data by correcting for variations during sample preparation and analysis.

Introduction to Internal Standards in GC-MS

In quantitative GC-MS analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte of interest but chromatographically distinguishable.

1.1 Why Use a Deuterated Internal Standard?

Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] They are chemically almost identical to their non-deuterated counterparts, meaning they exhibit similar extraction efficiencies, volatilities, and chromatographic retention times. However, due to the mass difference, they can be distinguished by the mass spectrometer. This close chemical and physical similarity allows for more accurate correction of matrix effects and other sources of analytical variability.[1]

1.2 Properties of this compound

This compound is a stable isotope-labeled form of 1-Hexanol where 13 hydrogen atoms have been replaced by deuterium. This results in a significant mass shift, allowing for its clear differentiation from the unlabeled 1-Hexanol and other analytes in the mass spectrometer. Its chemical properties remain very similar to 1-Hexanol, making it an excellent internal standard for the analysis of alcohols, aldehydes, esters, and other volatile organic compounds (VOCs).

Applications

This compound can be employed as an internal standard in a wide range of applications, including:

-

Food and Beverage Analysis: For the quantification of flavor and aroma compounds, as well as contaminants.

-

Environmental Monitoring: For the analysis of pollutants such as volatile organic compounds (VOCs) in water, soil, and air samples.

-

Clinical and Forensic Toxicology: For the determination of alcohols and other volatile substances in biological matrices like blood and urine.

-

Drug Development: For the analysis of residual solvents in pharmaceutical products and for metabolite quantification in biological samples.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS analysis. These should be adapted and validated for specific applications and matrices.

3.1 Preparation of Standard Solutions

-

This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable volatile solvent (e.g., methanol, ethyl acetate) to prepare a stock solution. Store this solution at a low temperature (e.g., 4°C) in a tightly sealed vial.

-

This compound Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the same solvent to a working concentration. The optimal concentration will depend on the expected analyte concentration and the sensitivity of the instrument.

-

Calibration Standards: Prepare a series of calibration standards containing the analyte(s) of interest at different concentrations. Spike each calibration standard with a constant amount of the this compound working solution.

3.2 Sample Preparation

The choice of sample preparation technique will depend on the matrix.

3.2.1 Liquid Samples (e.g., Beverages, Water)

-

To a known volume of the liquid sample (e.g., 1 mL), add a precise volume of the this compound working solution.

-

Vortex the sample to ensure homogeneity.

-

Depending on the complexity of the matrix, a cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

-

LLE: Add an immiscible organic solvent (e.g., dichloromethane, hexane), vortex, and allow the layers to separate. Collect the organic layer containing the analytes and the internal standard.

-

SPE: Pass the sample through a suitable SPE cartridge to remove interferences. Elute the analytes and internal standard with an appropriate solvent.

-

-

The extracted and fortified sample is then ready for GC-MS analysis.

3.2.2 Solid Samples (e.g., Food, Soil)

-

Homogenize a known weight of the solid sample.

-

Extract the analytes using a suitable solvent and technique (e.g., sonication, Soxhlet extraction).

-

Add a precise volume of the this compound working solution to the extract.

-

Perform any necessary cleanup steps (e.g., filtration, SPE).

-

Concentrate the extract to a final volume before GC-MS analysis.

3.2.3 Biological Samples (e.g., Blood, Plasma)

-

To a known volume of the biological fluid (e.g., 100 µL of plasma), add the this compound working solution.[3][4]

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.[4]

-

Transfer the supernatant to a clean tube.

-

The sample may be further concentrated or directly injected into the GC-MS system.

3.3 GC-MS Parameters

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temperature: 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions for this compound | To be determined based on the mass spectrum of this compound (e.g., monitor characteristic fragment ions) |

| SIM Ions for Analytes | To be determined based on the mass spectra of the target analytes |

Data Presentation

The following tables present illustrative quantitative data for a hypothetical GC-MS method using this compound as an internal standard for the analysis of a volatile analyte. This data is representative of typical method performance and should be established for each specific application through proper method validation.

Table 1: Method Validation Parameters (Illustrative Data)

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limits of Detection and Quantification | |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (Recovery) | |

| Low QC (5 ng/mL) | 98.5% |

| Mid QC (100 ng/mL) | 101.2% |

| High QC (400 ng/mL) | 99.8% |

| Precision (RSD) | |

| Intra-day Precision | < 5% |

| Inter-day Precision | < 10% |

Table 2: Application to Different Matrices (Illustrative Recovery Data)

| Matrix | Spiked Concentration | Recovery (%) | RSD (%) (n=3) |

| Drinking Water | 20 ng/mL | 97.2 | 3.5 |

| Fruit Juice | 50 ng/mL | 92.5 | 6.8 |

| Human Plasma | 100 ng/mL | 95.8 | 5.2 |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in using this compound as an internal standard in GC-MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile compounds by GC-MS. Its chemical similarity to a range of analytes ensures accurate correction for analytical variability, leading to high-quality data. The protocols and data presented here serve as a guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their respective fields. Method validation is crucial for each specific application to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Quantitative Analysis by NMR using 1-Hexanol-d13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances without the need for a specific reference standard of the analyte.[1] The principle of qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. For accurate quantification, a highly pure internal standard (IS) is added in a precise amount to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[1]

1-Hexanol-d13 is a deuterated version of 1-hexanol that serves as an excellent internal standard for ¹H qNMR analysis, particularly for analytes soluble in organic deuterated solvents. Its simple proton NMR spectrum, with a distinct signal from the non-deuterated hydroxyl proton, and the near-complete deuteration of the alkyl chain minimize the risk of overlapping signals with the analyte of interest.[2] This document provides detailed application notes and protocols for the use of this compound in quantitative analysis by NMR.

Key Characteristics of this compound as a qNMR Internal Standard

An ideal internal standard for ¹H qNMR should possess several key characteristics to ensure accurate and reproducible results. This compound exhibits many of these desired properties:

-

High Purity: Available in high chemical and isotopic purity (typically ≥98 atom % D), which is essential to prevent interference from impurities.[3]

-

Simple ¹H NMR Spectrum: In a deuterated solvent, the ¹H NMR spectrum of this compound is dominated by the signal of the hydroxyl (-OH) proton, providing a clean and easily integrable peak.

-

Signal in an Uncrowded Region: The chemical shift of the hydroxyl proton can be solvent-dependent but often appears in a region of the spectrum that is free from analyte or other impurity signals.

-

Good Solubility: Readily soluble in common organic deuterated solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD), ensuring a homogeneous solution for analysis.[4]

-

Chemical Inertness: It does not react with a wide range of common analytes or the deuterated solvents under typical experimental conditions.

-

Stability: Stable in solid form and in solution over time, ensuring consistent concentrations during the course of an experiment.

-

Low Volatility: Its boiling point of approximately 156.5 °C minimizes the risk of concentration changes due to evaporation during sample preparation.[3]

Quantitative Data Summary

The following tables present hypothetical but realistic data that would be generated during the validation of this compound as a qNMR internal standard for the purity assessment of a model drug, "Compound A" (Molecular Weight = 450.5 g/mol ), in Chloroform-d.

Table 1: Linearity of Response for Compound A using this compound Internal Standard

| Concentration of Compound A (mg/mL) | Molar Ratio (Compound A / this compound) | Measured Integral Ratio (Compound A / this compound) |

| 1.0 | 0.25 | 0.26 |

| 2.5 | 0.63 | 0.64 |

| 5.0 | 1.25 | 1.27 |

| 7.5 | 1.88 | 1.89 |

| 10.0 | 2.50 | 2.52 |

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy of Purity Determination for Compound A

| Theoretical Purity of Compound A (%) | Measured Purity using this compound (%) | Recovery (%) |

| 95.0 | 94.7 | 99.7 |

| 98.5 | 98.2 | 99.7 |

| 99.8 | 99.5 | 99.7 |

Table 3: Precision of Purity Determination for Compound A (n=6)

| Parameter | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |

| Mean Measured Purity (%) | 99.1 | 99.0 |

| Standard Deviation | 0.15 | 0.22 |

| Relative Standard Deviation (RSD, %) | 0.15 | 0.22 |

Experimental Protocols

Protocol 1: Preparation of the qNMR Sample

Accurate sample preparation is critical for reliable qNMR results.

Materials:

-

Analyte (e.g., Compound A)

-

This compound (high purity, ≥98 atom % D)

-

Deuterated solvent (e.g., Chloroform-d, with or without a chemical shift reference like TMS)

-

High-precision analytical balance (readability to at least 0.01 mg)

-

Clean, dry vials

-

Calibrated volumetric flasks and pipettes

-

5 mm NMR tubes

Procedure:

-

Weighing: Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) and this compound into a clean, dry vial using a calibrated microbalance. The molar ratio of analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.

-

Homogenization: Ensure complete dissolution of both the analyte and this compound by vortexing or gentle sonication.

-

Transfer: Carefully transfer the homogeneous solution to a 5 mm NMR tube.

Protocol 2: ¹H qNMR Data Acquisition

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Key Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Pulse Angle: A calibrated 90° pulse should be used to maximize the signal-to-noise ratio.

-

Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting value for small molecules is 30 seconds, but this should be experimentally determined for optimal accuracy.

-

Acquisition Time (AQ): A sufficiently long acquisition time (e.g., 2-4 seconds) is necessary to ensure good digital resolution.

-

Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated to keep integration errors below 1%.[1]

-

Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

-

Spinning: It is advisable to turn off sample spinning to avoid spinning sidebands which can interfere with accurate integration.

Protocol 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.

-

Phasing and Baseline Correction: Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction and verify that the baseline is flat in the regions of the signals to be integrated.

-

Integration: Integrate the selected, well-resolved signals of the analyte and the hydroxyl proton signal of this compound. The integration limits should be set consistently for all spectra.

-

Calculation of Purity: The purity of the analyte can be calculated using the following equation:

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS

Where:

-

I = Integral area of the signal

-

N = Number of protons giving rise to the signal

-

M = Molecular weight

-

m = Mass

-

PurityIS = Purity of the internal standard (this compound)

-

Visualizations

Caption: General workflow for quantitative NMR (qNMR) analysis.

Caption: Decision tree for selecting a suitable qNMR internal standard.

Caption: Logical flow of data analysis in a qNMR experiment.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of a wide range of organic molecules by ¹H qNMR. Its favorable physical and spectroscopic properties, combined with the robust and accurate nature of the qNMR technique, make it a valuable tool for researchers, scientists, and drug development professionals in determining the purity and concentration of novel chemical entities, active pharmaceutical ingredients, and other compounds of interest. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound in quantitative NMR studies.

References

Application Notes and Protocols for the Preparation of 1-Hexanol-d13 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanol-d13, the deuterated analog of 1-hexanol, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the unlabeled 1-hexanol, combined with its distinct mass difference, make it an ideal internal standard for correcting variations during sample preparation and analysis.[1] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, enhancing the accuracy and precision of analytical data.[2]

These application notes provide detailed protocols for the preparation of this compound standard solutions for use as an internal standard in various analytical applications, including the analysis of volatile organic compounds (VOCs).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of standard solutions.

| Property | Value | Reference |

| Chemical Formula | CD₃(CD₂)₄CD₂OH | [3] |

| Molecular Weight | 115.25 g/mol | [3] |

| Density | 0.918 g/mL at 25 °C | [3][4] |

| Boiling Point | 156.5 °C | [3][4] |

| Melting Point | -52 °C | [3][4] |

| Solubility | Miscible with ethanol, ether, and other organic solvents. Slightly soluble in water. | [5] |

| Isotopic Purity | ≥98 atom % D | [3][4] |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution

This protocol describes the preparation of a primary stock solution of this compound, which can be further diluted to create working standards.

Materials:

-

This compound (≥99% purity)

-

Methanol (HPLC or GC grade)

-

Analytical balance (readable to 0.0001 g)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.

-

Transfer the weighed this compound into a 10 mL volumetric flask.

-

Record the exact weight of this compound.

-

Add a small amount of methanol to the flask to dissolve the this compound.

-

Once dissolved, fill the volumetric flask to the mark with methanol.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Calculate the exact concentration of the stock solution using the following formula:

Concentration (mg/mL) = (Weight of this compound (mg)) / (Volume of volumetric flask (mL))

Storage and Stability:

Store the stock solution in a tightly sealed container at -20°C for up to one year or at -80°C for up to two years. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 20 µg/mL Working Internal Standard Solution

This protocol details the dilution of the stock solution to a working concentration commonly used in analytical methods.[3]

Materials:

-

1 mg/mL this compound stock solution (from Protocol 1)

-

Methanol (HPLC or GC grade)

-

Volumetric flasks (e.g., 10 mL, Class A)

-

Pipettes and tips

Procedure:

-

Pipette 200 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Cap the flask and invert it several times to ensure thorough mixing.

-

This working solution is now ready to be added to calibration standards and unknown samples.

Example Application:

For the analysis of a volatile analyte in a sample, a typical procedure would involve adding a fixed volume of this 20 µg/mL internal standard solution to each sample and calibration standard before extraction and analysis by GC-MS.

Experimental Workflow for Standard Preparation and Use

Caption: A flowchart illustrating the preparation of this compound standard solutions and their application in an analytical workflow.

Signaling Pathway: Mitochondrial Uncoupling by 1-Hexanol

1-Hexanol has been shown to act as a mitochondrial uncoupler.[1] This process disrupts the coupling between the electron transport chain (ETC) and oxidative phosphorylation (ATP synthesis). 1-Hexanol, as a short-chain alcohol, can act as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force.[6][7] This leads to an increase in oxygen consumption without a corresponding increase in ATP production.

Caption: A diagram illustrating how 1-Hexanol acts as a protonophore to uncouple the electron transport chain from ATP synthesis in mitochondria.

References

- 1. benchchem.com [benchchem.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. benchchem.com [benchchem.com]

- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncoupler - Wikipedia [en.wikipedia.org]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Volatile and Semi-Volatile Compounds Using 1-Hexanol-d13 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of volatile and semi-volatile organic compounds is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as 1-Hexanol-d13, is a critical component of a robust quantitative method. This deuterated standard closely mimics the chemical and physical properties of 1-hexanol and other similar analytes, allowing for effective correction of variations in sample preparation and instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of target analytes in a given matrix.

Principle

Stable isotope dilution analysis (SIDA) is a highly accurate method for quantification. By adding a known concentration of an isotopically labeled standard (this compound) to the sample, any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratios, the ratio of their peak areas can be used to accurately calculate the analyte concentration.

Experimental Protocols

1. Materials and Reagents

-

Analytes of Interest: (e.g., 1-Hexanol, other volatile alcohols, esters, or aldehydes)

-

Internal Standard: this compound

-

Solvent: High-purity methanol or hexane (GC grade)

-

Sample Matrix: (e.g., wine, fruit juice, water sample)

-

Solid-Phase Microextraction (SPME) Fibers: (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for headspace analysis.

-

GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Sodium Chloride (NaCl): For "salting out" effect in headspace analysis.

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-